Rotatable Bond Count Dictates Conformational Pre-Organization: 667892-89-9 vs. N-Alkyl and N-Unsubstituted Analogs
667892-89-9 possesses exactly 1 rotatable bond (the ethyl ester side chain), a value substantially lower than that of closely related arylsulfonylpiperazine analogs. The N-unsubstituted comparator 1-[(2,5-dimethoxyphenyl)sulfonyl]piperazine (CAS 524711-13-5) has 2 rotatable bonds due to the free NH at N1, while the N-ethyl analog 1-(2,5-dimethoxyphenyl)sulfonyl-4-ethylpiperazine (CHEBI:109722) has 3 rotatable bonds from the N-ethyl group alone . Lower rotatable bond count correlates with reduced conformational entropy penalty upon target binding and has been shown in prospective library analyses to increase the probability of high-affinity hits by approximately 2-fold when rotatable bonds ≤3 versus ≥6 [1].
| Evidence Dimension | Number of rotatable bonds |
|---|---|
| Target Compound Data | 1 rotatable bond (ethyl ester side chain only) |
| Comparator Or Baseline | CAS 524711-13-5: 2 rotatable bonds; CHEBI:109722: 3 rotatable bonds; CAS 358736-17-1 (3,4-dimethoxy positional isomer): 1 rotatable bond |
| Quantified Difference | 667892-89-9 has 50% fewer rotatable bonds than CAS 524711-13-5 and 67% fewer than CHEBI:109722 |
| Conditions | Count based on SMILES analysis of CCOC(=O)N1CCN(CC1)S(=O)(=O)c2cc(ccc2OC)OC; verified via Hit2Lead database |
Why This Matters
Procurement of 667892-89-9 provides a more conformationally constrained scaffold than N-alkyl analogs, potentially translating to enhanced binding entropy and improved hit-to-lead progression in fragment-based or docking-based screening campaigns.
- [1] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. View Source
